molecular formula C5H10N4O B11789693 (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol

(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol

Katalognummer: B11789693
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: XVNMGMVZDOEHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the cyclization of a suitable hydrazine derivative with an aldehyde or ketone, followed by reduction and functional group modifications.

Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions might involve the replacement of functional groups with other atoms or groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole oxides, while substitution could produce various triazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential, possibly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to various biological outcomes. The pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    1,2,4-Triazole: A parent compound with a similar structure but lacking the aminoethyl and methanol groups.

    (5-(1-Hydroxyethyl)-1H-1,2,4-triazol-3-yl)methanol: A closely related compound with a hydroxyl group instead of an amino group.

Uniqueness: (5-(1-Aminoethyl)-1H-1,2,4-triazol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H10N4O

Molekulargewicht

142.16 g/mol

IUPAC-Name

[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C5H10N4O/c1-3(6)5-7-4(2-10)8-9-5/h3,10H,2,6H2,1H3,(H,7,8,9)

InChI-Schlüssel

XVNMGMVZDOEHHA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NNC(=N1)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.